![molecular formula C18H20ClNO2 B2829279 3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide CAS No. 941897-90-1](/img/structure/B2829279.png)
3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide
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Overview
Description
3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a cyclopentylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenyl-substituted acetylenes and carbonyl compounds, under acidic or basic conditions.
Substitution with 4-chlorophenyl group:
Amidation reaction: The final step involves the amidation of the furan derivative with cyclopentylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding furan-2-carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides, often under reflux conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid: Shares the furan ring and 4-chlorophenyl group but differs in the presence of an acrylic acid moiety.
3-(5-(4-chlorophenyl)furan-2-yl)methanol: Similar structure with a methanol group instead of the cyclopentylpropanamide moiety.
3-(5-(4-chlorophenyl)furan-2-yl)propanoic acid: Contains a propanoic acid group instead of the cyclopentylpropanamide moiety.
Uniqueness
3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide is unique due to its specific combination of the furan ring, 4-chlorophenyl group, and cyclopentylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18ClNO. The compound features a furan ring substituted with a chlorophenyl group and a cyclopentyl chain, which are believed to contribute to its biological effects.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to this compound. For example, a study published in 2022 evaluated various furan derivatives against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Key Findings:
- Cell Lines Tested: HepG2, MCF7 (breast cancer), A549.
- Promising Compound: A derivative with an IC50 of 27.7 µg/ml against A549 cells.
- Mechanism: Increased DNA fragmentation and altered gene expression related to apoptosis were observed in treated cells.
The proposed mechanism through which this compound exerts its effects involves the induction of apoptosis in cancer cells. This is supported by evidence showing significant changes in gene expression profiles associated with cell survival pathways. Notably, the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes were documented in treated cell lines .
Study on Tyrosinase Inhibition
Another aspect of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. A study exploring various compounds containing the 4-chlorophenyl motif found that modifications in the chemical structure enhanced inhibitory activity against tyrosinase derived from Agaricus bisporus (mushroom) .
Inhibitory Activity:
- Compounds with the 4-chlorophenyl group showed improved binding affinity to the enzyme.
- Docking studies suggested that structural features significantly influence inhibitory potency.
Data Table: Summary of Biological Activities
Activity | Cell Line | IC50 (µg/ml) | Mechanism |
---|---|---|---|
Anticancer Activity | A549 | 27.7 | Induction of apoptosis |
HepG2 | 26.6 | Gene expression modulation | |
Tyrosinase Inhibition | - | - | Competitive inhibition |
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c19-14-7-5-13(6-8-14)17-11-9-16(22-17)10-12-18(21)20-15-3-1-2-4-15/h5-9,11,15H,1-4,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRHCFHGIAQGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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